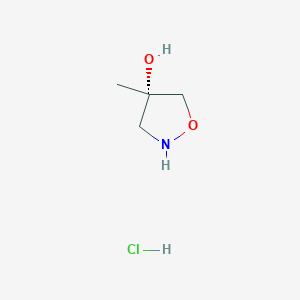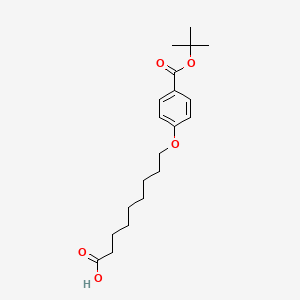![molecular formula C11H15NOSi B8105544 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B8105544.png)
5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is an organosilicon compound characterized by the presence of a methoxy group at the 5-position and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine.
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where 5-methoxypyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various functionalized pyridines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands in receptor studies. The ability to modify the pyridine ring and the ethynyl group provides a versatile platform for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity with other organic and inorganic compounds makes it useful in the synthesis of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism by which 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine exerts its effects depends on the specific reactions it undergoes. Generally, the trimethylsilyl group acts as a protecting group, stabilizing the ethynyl moiety during reactions. Upon removal, the ethynyl group can participate in various coupling reactions, facilitating the formation of complex molecular structures.
Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-3-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
- 3-Acetoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Comparison: Compared to its analogs, 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine offers unique reactivity due to the presence of the methoxy group, which can influence the electronic properties of the pyridine ring. This makes it particularly useful in reactions requiring electron-rich aromatic systems. Additionally, the trimethylsilyl-ethynyl group provides a versatile handle for further functionalization, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(5-methoxypyridin-2-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOSi/c1-13-11-6-5-10(12-9-11)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCNEWTSPLHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B8105478.png)
![(1S)-1-[(2S)-oxolan-2-yl]ethanamine](/img/structure/B8105484.png)










